Modafinil acid sulfone-d5

LC-MS/MS Isotopic Purity Mass Spectrometry

Modafinil acid sulfone-d5 (CAS 2747915-46-2) is a deuterium-labeled analogue of modafinil acid sulfone, a major inactive metabolite of the wakefulness-promoting agent modafinil. As a stable isotope-labeled (SIL) compound, it incorporates five deuterium atoms (d5) into the molecular structure, resulting in a mass shift of +5 Da compared to the unlabeled analyte (C₁₅H₁₄O₄S, MW ≈ 290.3 Da).

Molecular Formula C15H14O4S
Molecular Weight 295.4 g/mol
Cat. No. B12423286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModafinil acid sulfone-d5
Molecular FormulaC15H14O4S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O
InChIInChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D
InChIKeyXTXZDQKYJIHOMB-DYVTXVBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Modafinil Acid Sulfone-d5: Procurement Guide for Stable Isotope-Labeled Internal Standards


Modafinil acid sulfone-d5 (CAS 2747915-46-2) is a deuterium-labeled analogue of modafinil acid sulfone, a major inactive metabolite of the wakefulness-promoting agent modafinil [1]. As a stable isotope-labeled (SIL) compound, it incorporates five deuterium atoms (d5) into the molecular structure, resulting in a mass shift of +5 Da compared to the unlabeled analyte (C₁₅H₁₄O₄S, MW ≈ 290.3 Da) . This compound is specifically designed and characterized for use as an internal standard (IS) in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate measurement of modafinil acid sulfone in complex biological matrices .

Why Modafinil Acid Sulfone-d5 is Not Interchangeable with Unlabeled or Alternative Internal Standards


Procurement decisions for analytical standards must recognize that internal standards are not generic commodities. While an unlabeled analog or a structurally similar compound like (phenylthio)acetic acid may be used, their physicochemical behavior during sample preparation and analysis differs fundamentally from the target analyte [1]. For instance, a non-isotopic IS will not perfectly co-elute with the analyte and will not compensate for matrix effects or ionization suppression/efficiency variations in LC-MS/MS with the same fidelity as a stable isotope-labeled (SIL) version of the same molecule . Substituting Modafinil acid sulfone-d5 with the unlabeled compound or an alternative IS introduces quantifiable error and compromises the accuracy, precision, and reliability required for regulatory-compliant bioanalysis and robust pharmacokinetic data interpretation .

Quantitative Differentiation: Modafinil Acid Sulfone-d5 vs. Unlabeled Analogues


Precise Mass Differentiation and Isotopic Purity for LC-MS/MS

The primary differentiation of Modafinil acid sulfone-d5 from its unlabeled counterpart (Modafinil acid sulfone) is its defined isotopic composition, which provides a specific mass shift. The labeled compound has a molecular formula of C₁₅H₉D₅O₄S and a monoisotopic mass of approximately 295.37 g/mol . This is a +5 Da shift from the unlabeled analyte (C₁₅H₁₄O₄S, MW ≈ 290.3 g/mol) . This mass difference is critical for LC-MS/MS detection, allowing the internal standard's signal to be distinguished from the analyte's signal in the mass spectrometer without spectral overlap .

LC-MS/MS Isotopic Purity Mass Spectrometry

Enhanced Analytical Precision and Accuracy in Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) like Modafinil acid sulfone-d5 directly improves analytical figures of merit compared to using a non-isotopic internal standard. Methods employing a deuterated IS (e.g., Modafinil-D5) for modafinil quantification have demonstrated linear calibration ranges from 2.0 to 600.0 ng/mL, underscoring the method's robustness [1]. In contrast, earlier HPLC-UV methods for modafinil and its metabolites using a non-isotopic IS, (phenylthio)acetic acid, reported a more limited linear range of 0.1 to 20.0 µg/mL and required a larger sample volume [2]. The SIL-IS approach allows for lower limits of quantification (LLOQ) and greater precision by effectively correcting for variable analyte recovery and matrix effects [3].

Bioanalysis Method Validation Pharmacokinetics

Regulatory Compliance and Method Traceability

For pharmaceutical development and quality control, regulatory guidance (e.g., from FDA, EMA) strongly recommends or requires the use of SIL-IS for bioanalytical method validation. Products like Modafinil acid sulfone-d5 are specifically characterized and offered as reference standards compliant with these guidelines . A non-isotopic IS, such as the structurally related (phenylthio)acetic acid or 3,3-diphenylpropylamine used in earlier HPLC-UV assays, lacks the analytical specificity and matrix-effect compensation required for modern, high-sensitivity LC-MS/MS methods intended for regulatory submission [1]. The deuterated standard provides a direct, traceable link for quantification against pharmacopeial standards (USP, EP) .

Regulatory Compliance Quality Control Pharmacopeia

Isotopic Fidelity: Avoiding Deuterium/Hydrogen Exchange

A key differentiator among deuterated standards is the stability of the label. Modafinil acid sulfone-d5 incorporates deuterium on the phenyl rings (as indicated by the C₁₅H₉D₅O₄S formula) . This strategic placement on non-exchangeable carbon sites ensures the label is stable and does not undergo back-exchange to hydrogen during sample preparation or chromatographic separation . In contrast, labeling at exchangeable positions (e.g., -OH, -COOH, -NH groups) can lead to loss of the isotopic label, resulting in inaccurate quantification and compromised method robustness . This specific labeling ensures the +5 Da mass shift is maintained throughout the analytical workflow.

Isotope Exchange Sample Stability Method Robustness

Optimal Application Scenarios for Modafinil Acid Sulfone-d5 in R&D and Quality Control


Quantitative Bioanalysis of Modafinil Metabolites in Pharmacokinetic Studies

Modafinil acid sulfone-d5 is the definitive internal standard for accurately quantifying modafinil acid sulfone in plasma, urine, or tissue homogenates during preclinical and clinical pharmacokinetic (PK) studies. Its use directly addresses the need for precise measurement of this major inactive metabolite to understand modafinil's disposition and elimination [1]. The superior precision and accuracy (enabling LLOQs in the low ng/mL range) are essential for constructing robust PK models and determining parameters like AUC, Cmax, and half-life for the metabolite [2].

Regulatory-Compliant Bioanalytical Method Development and Validation

This compound is a critical reagent for CROs and pharmaceutical companies developing and validating LC-MS/MS methods for modafinil and its metabolites to support regulatory filings (IND, NDA, ANDA). Its use aligns with regulatory guidance for bioanalytical method validation, which emphasizes the importance of SIL-IS for controlling matrix effects and ensuring assay reproducibility . Utilizing Modafinil acid sulfone-d5 simplifies the validation process and provides a higher degree of confidence in the data submitted to health authorities.

Quality Control and Stability Testing of Modafinil Drug Products

In a GMP/QC environment, Modafinil acid sulfone-d5 can serve as a reference standard for monitoring the levels of the modafinil acid sulfone metabolite, which may be a specified impurity or degradation product. The compound's high purity and full characterization provide the traceability required for accurate quantification against a primary pharmacopeial standard, ensuring the final drug product meets established quality specifications and stability profiles [3].

Forensic and Clinical Toxicology Screening

For forensic and clinical toxicology laboratories, Modafinil acid sulfone-d5 enables the definitive identification and accurate quantification of modafinil acid sulfone in complex biological specimens. This is crucial in cases involving suspected modafinil misuse, doping control, or post-mortem investigations. The use of a SIL-IS eliminates ambiguity arising from matrix interferences and provides legally defensible quantitative data that is not achievable with non-isotopic or unlabeled alternatives .

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